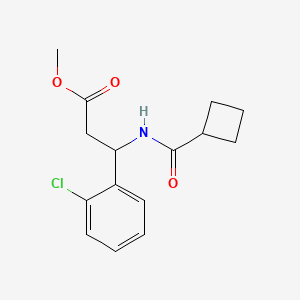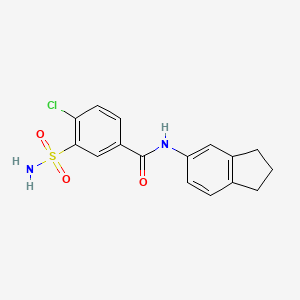![molecular formula C19H21N5O2 B6622095 N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B6622095.png)
N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a dimethylamino group, a methoxy-methylphenyl group, and a pyrazole carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-7-17(26-4)16(11-13)24-10-9-15(22-24)19(25)21-14-6-8-18(20-12-14)23(2)3/h5-12H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPRJQEMVLLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)NC3=CN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6622018.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B6622032.png)
![2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione](/img/structure/B6622038.png)
![1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B6622054.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone](/img/structure/B6622065.png)
![N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide](/img/structure/B6622068.png)
![[(1-Phenylethyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B6622089.png)
![[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6622094.png)
![N-[(4-chlorophenyl)methyl]-2-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl-ethylamino]acetamide](/img/structure/B6622098.png)
![2-(2-phenylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B6622105.png)

![ethyl 2,4-dimethyl-5-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanoyl]-1H-pyrrole-3-carboxylate](/img/structure/B6622121.png)
![2-[[5-[[3-(Difluoromethoxy)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6622122.png)
